molecular formula C24H20N2O4 B2799107 ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE CAS No. 306312-57-2

ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE

Cat. No.: B2799107
CAS No.: 306312-57-2
M. Wt: 400.434
InChI Key: FMHXEPXQOGFNJX-XSFVSMFZSA-N
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Description

Ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring, a benzoate ester, and a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylamino group: This step involves the reaction of the furan derivative with benzylamine in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, modulating their activity. The furan ring and benzoate ester may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[5-[(E)-3-(methylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate: Similar structure but with a methylamino group instead of a benzylamino group.

    Ethyl 4-[5-[(E)-3-(dimethylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate: Contains a dimethylamino group.

Uniqueness

Ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. The presence of the benzylamino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-{5-[(1E)-2-(benzylcarbamoyl)-2-cyanoeth-1-en-1-yl]furan-2-yl}benzoate is a synthetic compound with potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a furan ring and a benzoate moiety. The presence of a benzylcarbamoyl group and a cyanoethenyl substituent contributes to its biological properties.

Molecular Formula : C₁₈H₁₈N₂O₃
Molecular Weight : 306.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways, such as the AKT pathway, which is crucial in cancer cell survival.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, potentially benefiting conditions such as rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of ethyl 4-{5-[(1E)-2-(benzylcarbamoyl)-2-cyanoeth-1-en-1-yl]furan-2-y}benzoate. Variations in substituents on the furan and benzoate rings can significantly affect its biological potency.

Substituent Effect on Activity
Benzylcarbamoyl groupEnhances binding affinity to target proteins
Cyanoethenyl groupIncreases cytotoxicity against cancer cells
Furan ring positionCritical for maintaining structural integrity

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : Research conducted on human leukemia cell lines demonstrated that ethyl 4-{5-[(1E)-2-(benzylcarbamoyl)-2-cyanoeth-1-en-1-yl]furan-2-y}benzoate has an IC₅₀ value indicating significant cytotoxicity, comparable to established chemotherapeutic agents.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth without significant toxicity to normal tissues. This suggests a favorable therapeutic index.
  • Mechanistic Insights : Studies utilizing molecular docking techniques have elucidated potential binding sites on target proteins, reinforcing the importance of specific structural features in enhancing activity.

Properties

IUPAC Name

ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-2-29-24(28)19-10-8-18(9-11-19)22-13-12-21(30-22)14-20(15-25)23(27)26-16-17-6-4-3-5-7-17/h3-14H,2,16H2,1H3,(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHXEPXQOGFNJX-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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